N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide
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Overview
Description
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide typically involves the reaction of 5-(ethoxymethyl)-1,3,4-thiadiazol-2-amine with 4-phenylbutanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of new alkyl or aryl derivatives.
Scientific Research Applications
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide
- N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
- N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide
Uniqueness
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide is unique due to its specific substitution pattern on the thiadiazole ring and the presence of the phenylbutanamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H19N3O2S |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide |
InChI |
InChI=1S/C15H19N3O2S/c1-2-20-11-14-17-18-15(21-14)16-13(19)10-6-9-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3,(H,16,18,19) |
InChI Key |
BIBGYUOBEUPZLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NN=C(S1)NC(=O)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
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